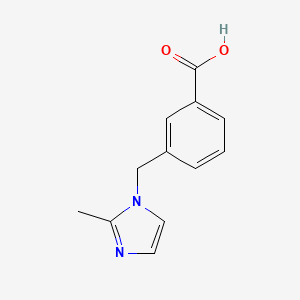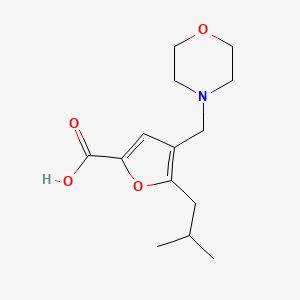
(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid
Descripción general
Descripción
(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid, commonly referred to as 4-MMPAA, is an important organic compound used in a variety of scientific research applications. It is a derivative of phenoxyacetic acid, a family of compounds that are widely used in biochemistry, pharmacology, and other scientific fields. This compound is of particular interest due to its unique properties, which make it useful in a number of laboratory experiments and research applications.
Aplicaciones Científicas De Investigación
4-MMPAA has a wide range of applications in scientific research. It has been used as a substrate in enzyme kinetics studies, as a reagent in organic synthesis, and as a tool for the study of biochemical and physiological processes. In addition, it has been used to study the structure and function of proteins, as well as to study the pharmacological properties of drugs.
Mecanismo De Acción
The mechanism of action of 4-MMPAA is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as phosphatases and proteases. It is also believed to act as a substrate for certain metabolic pathways, such as the tricarboxylic acid cycle. In addition, it has been suggested that 4-MMPAA may act as an agonist or antagonist of certain receptors, such as opioid receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMPAA are not yet fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as phosphatases and proteases. In addition, it has been suggested that 4-MMPAA may act as an agonist or antagonist of certain receptors, such as opioid receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-MMPAA in laboratory experiments is its high yield and low cost. In addition, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, there are some limitations to using 4-MMPAA in laboratory experiments. For example, it is not yet fully understood how it interacts with certain enzymes and receptors, and its effects on biochemical and physiological processes are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research involving 4-MMPAA. One possibility is to further investigate its mechanism of action, with a particular focus on how it interacts with certain enzymes and receptors. In addition, further research could be conducted to better understand its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in drug design and development. Finally, further research could be conducted to explore its potential uses in other scientific fields, such as biochemistry and pharmacology.
Propiedades
IUPAC Name |
2-[4-(morpholin-4-ylmethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(16)10-18-12-3-1-11(2-4-12)9-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPWACDTSAKLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3163281.png)

![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)amine](/img/structure/B3163302.png)
![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163304.png)







![({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163356.png)
![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)